molecular formula C11H15BrO5 B8373594 [2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol

[2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol

Cat. No. B8373594
M. Wt: 307.14 g/mol
InChI Key: DHANLYMXXSTEOI-UHFFFAOYSA-N
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Description

[2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol is a useful research compound. Its molecular formula is C11H15BrO5 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Bromo-3,5-bis(methoxymethoxy)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15BrO5

Molecular Weight

307.14 g/mol

IUPAC Name

[2-bromo-3,5-bis(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C11H15BrO5/c1-14-6-16-9-3-8(5-13)11(12)10(4-9)17-7-15-2/h3-4,13H,5-7H2,1-2H3

InChI Key

DHANLYMXXSTEOI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)OCOC)Br)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above-obtained 3,5-bis(methoxymethoxy)phenylmethanol (5.3 g, 23 mmol) was dissolved in N,N-dimethylformamide (20 mL) and obtained solution was added with N-bromosuccinimide (4.3 g, 24 mmol) followed by stirring at a room temperature for 5 hours. The reaction mixture was added with water and extracted with chloroform 3 times. The organic layers were combined, washed with saturated brine, dried over anhydrous sodium sulfate and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1 to 5/1 to 2/1) to obtain [2-bromo-3,5-bis(methoxymethoxy)phenyl]methanol (4.9 g, 69%).
Quantity
5.3 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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4.3 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (3,5-bis-methoxymethoxy-phenyl)-methanol (9.16 g, 40.2 mmol) in DMF (40 mL) was treated with NBS (7.51 g, 42.2 mmol) at room temperature and the mixture was stirred at same temperature for 30 min. The residue was diluted with ethyl acetate and washed with brine. The organic phase was separated, dried (Na2SO4), and concentrated. The residue was purified by flash column chromatography (silica, hexanes/ethyl acetate=1:1) to afford the title compound (10.2 g, 83%). 1H NMR (300 MHz, CDCl3) δ 6.91 (s, 1H), 6.81 (s, 1H), 5.24 (s, 2H), 5.17 (s, 2H), 4.72 (d, J=6.3 Hz, 2H), 3.52 (s, 3H), 3.47 (s, 3H), 2.05 (t, 1H).
Quantity
9.16 g
Type
reactant
Reaction Step One
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Quantity
7.51 g
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
83%

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